2,5-dichloro-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)thiophene-3-carboxamide
Description
2,5-Dichloro-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)thiophene-3-carboxamide is a synthetic small molecule with the molecular formula C21H24Cl3N3O2S2 and a molecular weight of 520.9232 g/mol (as a hydrochloride salt) . Its structure features a thiophene-3-carboxamide core substituted with two chlorine atoms at positions 2 and 4. The benzothiazole moiety at the amide nitrogen is further functionalized with 4,5-dimethyl groups. The hydrochloride salt form suggests enhanced solubility or stability compared to its free base counterpart.
Properties
IUPAC Name |
2,5-dichloro-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2OS2/c1-6-3-4-9-11(7(6)2)17-14(20-9)18-13(19)8-5-10(15)21-12(8)16/h3-5H,1-2H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAKYVSPLQSHKOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)NC(=O)C3=C(SC(=C3)Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)thiophene-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:
Formation of the Benzothiazole Moiety: This can be achieved by reacting 4,5-dimethyl-2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.
Chlorination of Thiophene: The thiophene ring is chlorinated using reagents like thionyl chloride or phosphorus pentachloride.
Coupling Reaction: The chlorinated thiophene is then coupled with the benzothiazole derivative using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of various functional groups like alkyl, aryl, or amino groups.
Scientific Research Applications
2,5-dichloro-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)thiophene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)thiophene-3-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Key Structural and Physicochemical Differences
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Notes |
|---|---|---|---|---|
| Target Compound | C21H24Cl3N3O2S2 | 520.9232 | 4,5-dimethyl (benzothiazole); 2,5-dichloro (thiophene) | Hydrochloride salt; high molecular weight suggests potential for targeted binding |
| N-(4,5-Dichloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide | Not explicitly stated | >500 (estimated) | 4,5-dichloro (benzothiazole); 3,5-dimethoxy (benzamide) | Isolated from P. guineense; highest molecular weight in its extract |
| Cpd E (6-Nitro-1,3-benzothiazol-2-yl)carbamoyl | Likely C14H10N4O3S | ~314.32 | 6-nitro (benzothiazole); phenyl group | Low-molecular-weight protein tyrosine phosphatase (LMWPTP) inhibitor |
Analysis :
- Substituent Effects : The target compound’s 4,5-dimethyl groups on the benzothiazole ring likely enhance lipophilicity compared to the 4,5-dichloro or 6-nitro substituents in analogs. This could improve membrane permeability but may reduce aqueous solubility .
- Molecular Weight: The target compound’s higher molecular weight (~520 vs.
Thiazolylmethylcarbamate Analogs
Examples from include thiazol-5-ylmethyl carbamates with complex peptidomimetic backbones (e.g., compound l: Thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-ethoxycarbonylamino-3-methylbutanamido]-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate) .
Comparison :
- Core Heterocycle : The target compound’s thiophene ring differs from the thiazole in carbamate analogs. Thiophene’s electron-rich aromatic system may engage in distinct π-π stacking interactions compared to thiazole’s nitrogen-containing ring.
- Functional Groups : Carbamates in analogs introduce hydrolyzable ester linkages, whereas the target compound’s stable amide bond may confer metabolic resistance .
Pyrazol-3-one Derivatives
Example 5.17 (4-bromo-2-(4'-chlorophenyl)-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one) has a molecular weight of ~301–305 g/mol and a bromo-chlorophenyl substituent pattern .
Comparison :
- Size and Complexity: The pyrazolone derivative is significantly smaller (MW ~301 vs.
- Halogenation : Both compounds feature halogen atoms (Cl/Br), but the target compound’s dichlorothiophene may offer stronger electron-withdrawing effects, influencing electronic distribution and reactivity .
Research Findings and Implications
- Structural Insights : The target compound’s benzothiazole and thiophene motifs align with trends in kinase inhibitor design, where such heterocycles often interact with ATP-binding pockets .
- Synthetic Feasibility : and highlight the use of standardized procedures (e.g., "method A" for LC/MS analysis) for synthesizing and characterizing such compounds .
- Biological Potential: While direct activity data are lacking, analogs like Cpd E (LMWPTP inhibitor) and pyrazolone derivatives suggest plausible applications in oncology or enzyme modulation .
Biological Activity
2,5-Dichloro-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)thiophene-3-carboxamide is a synthetic compound that has garnered attention in biological research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including antibacterial and antifungal properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's IUPAC name is this compound. Its molecular formula is C16H14Cl2N2OS, and it features a thiophene ring substituted with dichloro and benzothiazole moieties.
Antibacterial Properties
Research indicates that this compound exhibits significant antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.008 μg/mL |
| Escherichia coli | 0.03 μg/mL |
| Streptococcus pneumoniae | 0.046 μg/mL |
These values suggest that the compound is more potent than traditional antibiotics such as ampicillin and streptomycin .
Antifungal Activity
In addition to its antibacterial properties, the compound has shown promise in antifungal applications. In vitro studies have demonstrated its efficacy against several fungal strains, indicating its potential as a broad-spectrum antimicrobial agent.
The mechanism by which this compound exerts its biological effects involves the interaction with microbial cell membranes and specific enzymatic targets. It is hypothesized that the compound disrupts membrane integrity and inhibits essential metabolic pathways in bacteria and fungi. The presence of the benzothiazole moiety appears crucial for binding to target enzymes involved in DNA replication and cell wall synthesis .
Case Study 1: Antibacterial Efficacy
A study conducted on various bacterial strains revealed that the compound significantly inhibited the growth of resistant strains of S. aureus. The researchers noted that the compound's unique structure allowed it to evade common resistance mechanisms seen in traditional antibiotics .
Case Study 2: Antifungal Activity
In another study focusing on fungal pathogens, the compound demonstrated a high degree of activity against Candida albicans, with an MIC comparable to leading antifungal agents. The results suggest that this compound could be developed into a novel treatment option for fungal infections .
Q & A
Q. What established synthetic routes are available for 2,5-dichloro-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)thiophene-3-carboxamide, and what are their critical optimization parameters?
- Methodological Answer : Synthesis typically involves multi-step reactions, including:
- Cyanoacetylation : Reacting ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate with acylating agents (e.g., 1-cyanoacetyl-3,5-dimethylpyrazole) to introduce the carboxamide group .
- Cyclization : Using DMF with iodine and triethylamine to facilitate heterocyclic ring closure, as demonstrated in analogous benzothiazole systems. Reaction efficiency depends on solvent polarity and catalyst ratios .
- Purification : Recrystallization with alcohols (e.g., methanol) improves yield (72–94%) and purity .
Q. How can researchers confirm the purity and structural integrity of this compound?
- Methodological Answer :
- Spectroscopic Analysis :
- 1H/13C NMR : Assign peaks for thiophene (δ 6.8–7.2 ppm) and benzothiazole (δ 2.2–2.5 ppm for methyl groups) .
- IR Spectroscopy : Confirm carbonyl (C=O, ~1670 cm⁻¹) and aromatic C-Cl (750–800 cm⁻¹) stretches .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ ion) and fragmentation patterns .
- Chromatography : Reverse-phase HPLC with C18 columns and acetonitrile/water gradients ensures purity (>95%) .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Assay Validation : Cross-validate results using multiple assays (e.g., Mosmann’s cytotoxicity assay and bacterial growth inhibition tests).
- Stability Studies : Monitor compound degradation under varying pH/temperature using LC-MS to rule out false negatives .
- Structural Analog Comparison : Compare activity with derivatives (e.g., 2-amino-3-acyl-tetrahydrobenzothiophenes) to identify pharmacophore requirements .
Q. How can computational methods elucidate the structure-activity relationship (SAR) of this compound?
- Methodological Answer :
- DFT Studies : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions, as applied to dichloro-substituted benzoic acid derivatives .
- Molecular Docking : Simulate interactions with target proteins (e.g., bacterial enzymes) using AutoDock Vina. Validate with experimental IC50 values .
- QSAR Modeling : Correlate substituent effects (e.g., chloro vs. methyl groups) with bioactivity using regression analysis .
Q. What experimental design considerations are critical for optimizing cyclization efficiency in its synthesis?
- Methodological Answer :
- Solvent Screening : Test polar aprotic solvents (DMF, acetonitrile) to stabilize transition states. DMF enhances cyclization yields in thiazole systems .
- Catalyst Optimization : Vary triethylamine concentrations (1–5 eq.) to balance base strength and side reactions .
- Reaction Monitoring : Use TLC (silica gel, ethyl acetate/hexane) to track intermediate consumption and adjust reflux times (1–3 min for rapid cyclization) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
